molecular formula C12H7BrN2OS B1384104 7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 827614-31-3

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1384104
M. Wt: 307.17 g/mol
InChI Key: YNENCAUDZLYMRO-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds are important pharmacophores and have been found to exhibit significant antimycobacterial activity .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized using a green approach via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . Another method involves heating thiophene-2-carboxamides in formic acid .

Scientific Research Applications

Catalytic Synthesis

  • Shi et al. (2018) reported a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, highlighting a catalytic four-component reaction that is characterized by step economy, reduced catalyst loading, and easy purification. This method offers a more efficient way to synthesize this class of compounds (Shi et al., 2018).

Pharmacophores and Inhibitors

  • Kawai et al. (2014) discovered a series of potent phosphodiesterase 7 (PDE7) inhibitors based on thieno[3,2-d]pyrimidin-4(3H)-one derivatives. This discovery was guided by structure-activity relationships and computational modeling, leading to the identification of promising lead compounds for potential therapeutic use (Kawai et al., 2014).

Heterocyclic System Synthesis

  • Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These compounds showed promising antimicrobial activity, particularly against Staphylococcus aureus (Sirakanyan et al., 2015).

Biological Activity Evaluation

  • Devani et al. (1976) synthesized 3-substituted thieno[2,3-d]pyrimidin-4(3H)-one-2-mercaptoacetic acids and their ethyl esters, finding analgesic, anti-inflammatory, and anticonvulsant activities in some of these compounds. Significant antimicrobial activity was also observed (Devani et al., 1976).

Anticancer Activity

  • Hafez and El-Gazzar (2017) synthesized a series of 6-phenyl-thieno[3,2-d]pyrimidine derivatives with various functional groups, exhibiting potent anticancer activity comparable to doxorubicin on several human cancer cell lines, including MCF-7, HeLa, and HCT-116 (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

  • Yang et al. (2014) reported the synthesis and crystal structure of a derivative of thieno[3,2-d]pyrimidine, which revealed a planar conformation for the molecule, providing insights into the structural aspects of these compounds (Yang et al., 2014).

properties

IUPAC Name

7-(4-bromophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2OS/c13-8-3-1-7(2-4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNENCAUDZLYMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CNC3=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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